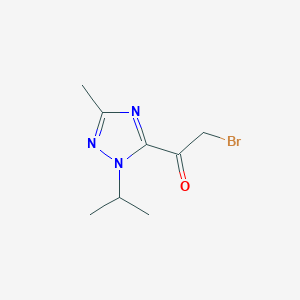
4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7ClN2O2S. This compound is characterized by a pyrimidine ring substituted with chlorine, methyl, and methylsulfanyl groups, along with a carboxylic acid functional group. It is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 6-methyl-2-(methylsulfanyl)pyrimidine, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve carbon dioxide under high pressure and temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism by which 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
6-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: Lacks the chlorine atom, potentially affecting its chemical properties and applications.
Uniqueness: 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methylsulfanyl) groups creates a versatile compound for various synthetic and research applications.
This comprehensive overview highlights the significance of this compound in multiple scientific domains, emphasizing its preparation, reactivity, and applications
Properties
CAS No. |
1780369-51-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2S |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



